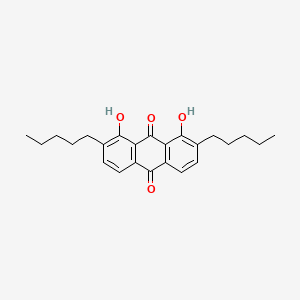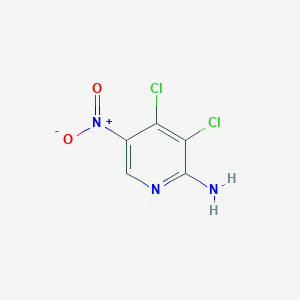
3,4-Dichloro-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring
Preparation Methods
The synthesis of 3,4-Dichloro-5-nitropyridin-2-amine typically involves the nitration of 3,4-dichloropyridine followed by amination. One common method includes the reaction of 3,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 3,4-dichloro-5-nitropyridine is then treated with ammonia or an amine to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
3,4-Dichloro-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of pyridine N-oxides.
Common reagents used in these reactions include ammonia, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-nitropyridin-2-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-nitropyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3,4-Dichloro-5-nitropyridin-2-amine include:
2,4-Dichloro-5-nitropyridine: Used in the synthesis of stearoyl-CoA desaturase inhibitors.
2,6-Dichloro-3-nitropyridin-4-amine: Utilized as an intermediate in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C5H3Cl2N3O2 |
|---|---|
Molecular Weight |
208.00 g/mol |
IUPAC Name |
3,4-dichloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
InChI Key |
RNHYZASMJWNBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


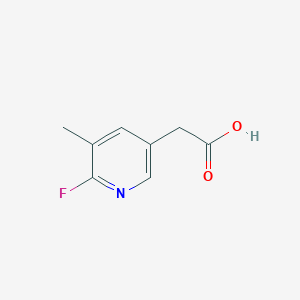

![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
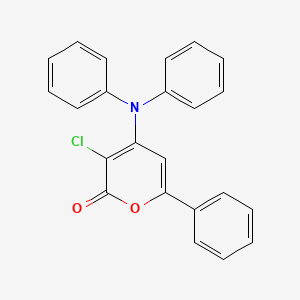
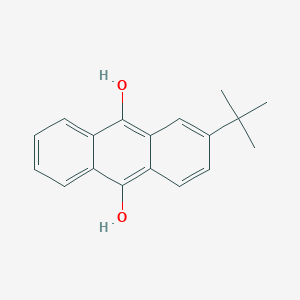

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
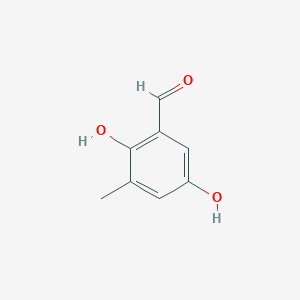
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

